1-((5-(Tetrahydro-2H-pyran-4-yl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride is a chemical compound notable for its potential applications in scientific research, particularly in pharmacology. The compound's molecular formula is , and it has a molecular weight of approximately 311.78 g/mol. This compound is classified as a piperidine derivative, which is a common structural motif in many pharmaceutical agents due to its biological activity.
The compound can be sourced from various chemical suppliers specializing in research chemicals, such as BenchChem and Sigma-Aldrich. It falls under the category of piperidines, which are cyclic amines that play a crucial role in medicinal chemistry due to their ability to interact with biological targets effectively . The presence of the oxazole ring further enhances its potential as a bioactive molecule.
The synthesis of 1-((5-(Tetrahydro-2H-pyran-4-yl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride can involve several steps, typically starting from readily available precursors. A common approach includes:
Advanced synthetic routes may utilize techniques such as microwave-assisted synthesis or solvent-free conditions to enhance yield and purity .
The molecular structure of 1-((5-(Tetrahydro-2H-pyran-4-yl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride features a piperidine ring substituted with an oxazole moiety. The InChI Key for this compound is OIHXJSDNEHFHNY-UHFFFAOYSA-N
, and its SMILES representation is C1CN(CCC1N)CC2=C(OC=N2)C3=CC=C(C=C3)F.Cl.Cl
. This structural information is crucial for computational modeling and predicting interactions with biological targets .
The compound may undergo various chemical reactions, including:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to explore its mechanism of action .
The physical properties of 1-((5-(Tetrahydro-2H-pyran-4-yl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride include:
Chemical properties include:
These properties are critical for determining the compound's behavior in biological systems and its suitability for various applications .
1-((5-(Tetrahydro-2H-pyran-4-yl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride has potential applications in:
Research into this compound could lead to significant advancements in therapeutic strategies for various diseases .
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: